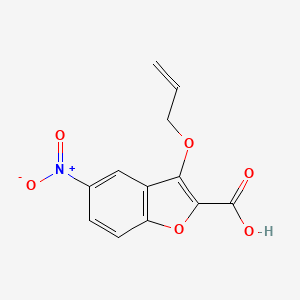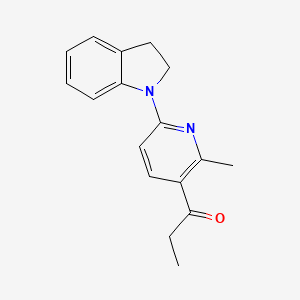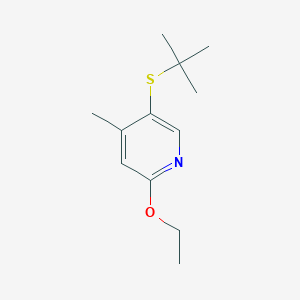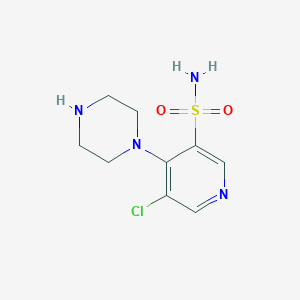
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of the allyloxy and nitro groups in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid typically involves multiple steps:
Nitration: The nitration of benzofuran derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the desired position on the benzofuran ring.
Allylation: The introduction of the allyloxy group can be done using allyl bromide in the presence of a base such as potassium carbonate. This step usually requires reflux conditions to ensure complete reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, and chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Allyl bromide, potassium carbonate, thiols, and amines.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyloxy group can also participate in reactions that modify the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyloxy-2-hydroxypropyl-cellulose: Used in the synthesis of cellulose derivatives.
3-Allyloxy-4H-chromenones: Known for their asymmetric catalytic rearrangement properties.
Probenazole (3-allyloxy-1,2-benzisothiazole-1,1-dioxide): Used as a chemical inducer of systemic-acquired resistance in plants.
Uniqueness
3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both the allyloxy and nitro groups allows for diverse chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H9NO6 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
5-nitro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |
Clé InChI |
PYGUIFWAFMOSBG-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)



